Oxazolidine, 3-methyl-
Overview
Description
Oxazolidine, 3-methyl- is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazolidine, where a methyl group is attached to the third carbon atom in the ring. Oxazolidines are known for their stability and versatility, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazolidine, 3-methyl- can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the oxazolidine ring. For example, the reaction between 2-amino-2-methyl-1-propanol and formaldehyde can yield 3-methyl-oxazolidine under acidic conditions .
Industrial Production Methods: In industrial settings, the production of oxazolidine, 3-methyl- often involves continuous flow processes to ensure high yield and purity. The use of chiral amino alcohols derived from the reduction of amino acids allows for the synthesis of chiral oxazolidines, which are important in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Oxazolidine, 3-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines and alcohols.
Substitution: Substitution reactions involving nucleophiles can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂) is commonly used as an oxidizing agent for converting oxazolidines to oxazoles.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce oxazolidines to amines.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Oxazoles
Reduction: Amines and alcohols
Substitution: Various substituted oxazolidines
Scientific Research Applications
Oxazolidine, 3-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Mechanism of Action
The mechanism of action of oxazolidine, 3-methyl- depends on its specific application. In the context of antimicrobial activity, oxazolidine derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Oxazolidine: The parent compound without the methyl group at the third carbon.
Oxazoline: An unsaturated analogue of oxazolidine with a double bond in the ring.
Oxazole: An aromatic compound formed by the oxidation of oxazolidine.
Uniqueness: Oxazolidine, 3-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and make it more suitable for specific applications, such as in pharmaceuticals and industrial processes .
Properties
IUPAC Name |
3-methyl-1,3-oxazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-5-2-3-6-4-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKSTXGVEUSZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075220 | |
Record name | Oxazolidine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27970-32-7 | |
Record name | 3-Methyloxazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27970-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolidine, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027970327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolidine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyloxazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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